molecular formula C11H8BrNO2 B15064650 4-Bromo-6-methylquinoline-3-carboxylic acid

4-Bromo-6-methylquinoline-3-carboxylic acid

Cat. No.: B15064650
M. Wt: 266.09 g/mol
InChI Key: QQYHMEXEOIFYMX-UHFFFAOYSA-N
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Description

4-Bromo-6-methylquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a bromine atom at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 3. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antibiotics, antiviral agents, and fluorescent probes. Its reactivity is influenced by the electron-withdrawing carboxylic acid group and the halogen substituent, which facilitate further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-6-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

QQYHMEXEOIFYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylquinoline-3-carboxylic acid typically involves the bromination of 6-methylquinoline-3-carboxylic acid. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkylated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 8-Bromo-6-methylquinoline-3-carboxylic acid (CAS N/A, ): Structure: Bromine at position 8 instead of 4. Molecular weight: 268.06 g/mol. Applications: Used in early-stage drug discovery for its unique scaffold .
  • 6-Bromo-2-methylquinoline-3-carboxylic acid (CAS 92513-39-8, ): Structure: Bromine at position 6 and methyl at position 2. Impact: Increased steric hindrance at position 2 may limit interactions with biological targets. Molecular weight: 280.06 g/mol. Safety: Requires careful handling due to inhalation risks .

Functional Group Variations

  • 4-Bromo-6-trifluoromethylquinoline-3-carboxylic acid (CAS 1378254-67-1, ): Structure: Trifluoromethyl (CF₃) at position 6 instead of methyl. Impact: CF₃ enhances metabolic stability and lipophilicity (predicted logP: ~4.0). Molecular weight: 320.06 g/mol. Applications: Valued in agrochemicals for its resistance to enzymatic degradation .
  • 6-Bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid (CAS 67643-46-3, ): Structure: Oxo group at position 4 introduces keto-enol tautomerism. Molecular weight: 297.11 g/mol. Regulatory: Limited safety data available .

Substituent Complexity

  • 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS 351329-40-3, ): Structure: Dimethoxyphenyl group at position 2. Impact: Methoxy groups improve solubility (topological polar surface area: 68.6 Ų) but reduce membrane permeability. Molecular weight: 388.2 g/mol. Applications: Explored in fluorescent probes due to aromatic stacking interactions .
  • 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid (CAS 330834-94-1, ): Structure: Phenyl group at position 2. Molecular weight: 342.19 g/mol. Synthesis: Used in metal-catalyzed coupling reactions .

Ester Derivatives

  • 4-Bromo-6-methylquinoline-3-carboxylic acid ethyl ester (CAS 1242260-73-6, ): Structure: Ethyl ester replaces carboxylic acid. Impact: Higher lipophilicity (predicted logP: ~3.8) enhances blood-brain barrier penetration. Molecular weight: 298.14 g/mol. Utility: Intermediate in prodrug development .

Biological Activity

4-Bromo-6-methylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8BrNO2
  • Molecular Weight : Approximately 264.09 g/mol
  • Structure : The compound features a quinoline ring with a bromine atom at position 4 and a methyl group at position 6, along with a carboxylic acid functional group at position 3.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • E. coli : Minimum inhibitory concentration (MIC) of 50 µM.
  • S. aureus : Moderate efficacy with MIC values ranging from 100 to 250 µM.

The compound's mechanism may involve the inhibition of bacterial DNA replication or interference with essential metabolic pathways, although specific pathways remain to be fully elucidated .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. Notably:

  • Cell Lines Tested : Breast cancer (MCF-7), prostate cancer (PC-3), and others.
  • Mechanism of Action : The bromine atom enhances interaction with DNA or protein targets, potentially leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is influenced by its structural features:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : The presence of halogens can facilitate binding to nucleic acids, disrupting replication processes.
  • Protein Targeting : It may interact with proteins that regulate cell growth and apoptosis, impacting cancer progression.

Efficacy in Animal Models

In vivo studies have demonstrated the efficacy of this compound in treating infections caused by Trypanosoma brucei, the causative agent of African sleeping sickness:

  • Dosage and Outcomes :
    • At doses of 10 mg/kg administered bid (twice daily), full cure was achieved in infected mice.
    • Lower doses (1 mg/kg) showed partial efficacy with cures in some subjects .

Comparative Studies

A comparative analysis with similar quinoline derivatives reveals that the unique combination of bromine and methyl groups significantly enhances its biological activity:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compoundBromine at position 4, Methyl at position 6MIC = 50 µM (E. coli)Effective against MCF-7
4-HydroxyquinolineHydroxyl group instead of bromineLower efficacyLess effective
4-ChloroquinolineChlorine instead of bromineModerate efficacyVariable effectiveness

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